molecular formula C28H33NO6 B12422770 Anticancer agent 28

Anticancer agent 28

カタログ番号: B12422770
分子量: 479.6 g/mol
InChIキー: KOQSZWQYZSBQDS-ILTHIUDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of p28 involves the extraction and purification of azurin from Pseudomonas aeruginosa, followed by the isolation of the 28-amino acid peptide. The peptide is then synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin .

Industrial Production Methods

Industrial production of p28 can be achieved through recombinant DNA technology. This involves inserting the gene encoding azurin into a suitable expression system, such as Escherichia coli, which then produces the protein in large quantities. The azurin is subsequently purified, and the p28 peptide is isolated and further purified for therapeutic use .

化学反応の分析

Types of Reactions

Anticancer agent 28 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .

科学的研究の応用

Anticancer agent 28 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying protein-peptide interactions and redox chemistry.

    Biology: Investigated for its role in cellular uptake mechanisms and intracellular trafficking.

    Medicine: Explored as a therapeutic agent for treating various solid tumors, including breast, colon, and brain cancers.

作用機序

The mechanism of action of p28 involves its selective entry into cancer cells, where it binds to the DNA-binding domain of the p53 protein. This binding prevents the ubiquitination and subsequent degradation of p53 by the COP1 protein, leading to increased levels of p53. Elevated p53 levels induce cell cycle arrest at the G2/M phase and promote apoptosis, resulting in tumor cell death. Additionally, p28 inhibits angiogenesis by decreasing the phosphorylation of VEGFR-2 tyrosine kinase and other related pathways .

類似化合物との比較

Similar Compounds

Uniqueness

Anticancer agent 28 is unique due to its dual mechanism of action, targeting both the p53 pathway and angiogenesis. This dual targeting enhances its efficacy against a wide range of solid tumors, making it a promising candidate for further clinical development .

特性

分子式

C28H33NO6

分子量

479.6 g/mol

IUPAC名

[(1R,5S,8R,10S,18R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] (E)-3-pyridin-4-ylprop-2-enoate

InChI

InChI=1S/C28H33NO6/c1-16-18-6-7-19-26-12-4-11-25(2,3)21(26)23(32)28(33,34-15-26)27(19,22(16)31)24(18)35-20(30)8-5-17-9-13-29-14-10-17/h5,8-10,13-14,18-19,21,23-24,32-33H,1,4,6-7,11-12,15H2,2-3H3/b8-5+/t18-,19?,21?,23-,24+,26+,27-,28?/m0/s1

InChIキー

KOQSZWQYZSBQDS-ILTHIUDQSA-N

異性体SMILES

CC1(CCC[C@]23C1[C@@H](C([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C

正規SMILES

CC1(CCCC23C1C(C(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。